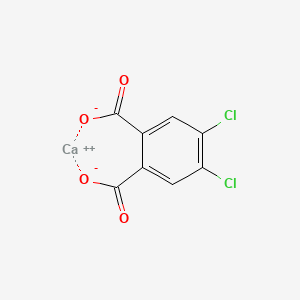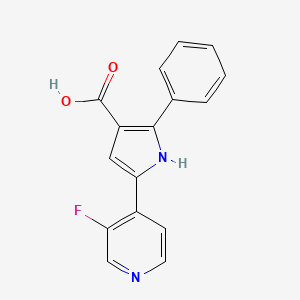
1H-Pyrrole-3-carboxylic acid, 5-(3-fluoro-4-pyridinyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the third position, a phenyl group at the second position, and a 3-fluoro-4-pyridinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with a fluorinated pyridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions may produce various substituted pyrrole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxylic acid,2-phenyl-: Lacks the fluorinated pyridine group, resulting in different chemical properties.
1H-Pyrrole-3-carboxylic acid,5-(4-pyridinyl)-2-phenyl-:
Uniqueness
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is unique due to the presence of the fluorinated pyridine group, which can influence its chemical reactivity, biological activity, and potential applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H11FN2O2 |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H11FN2O2/c17-13-9-18-7-6-11(13)14-8-12(16(20)21)15(19-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21) |
InChI Key |
WDJUSAQAZXHDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=C(C=NC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



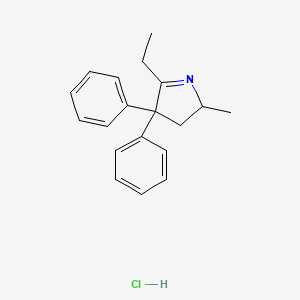

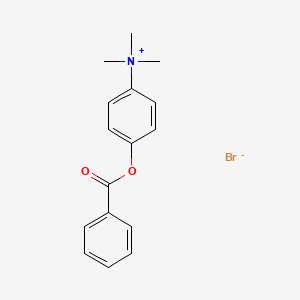



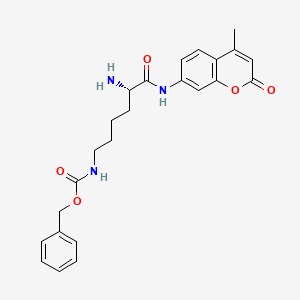
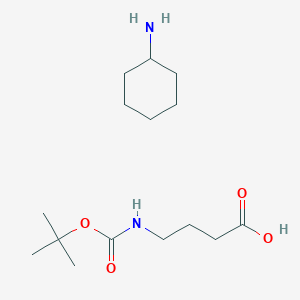
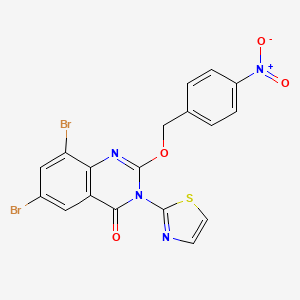
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
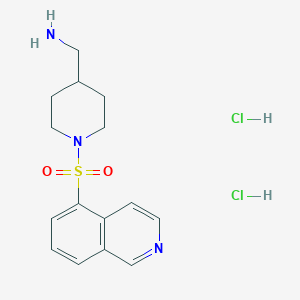
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
